molecular formula C16H13ClN2O2 B1597360 cis-4-(tert-Butyl)cyclohexanamine hydrochloride CAS No. 61886-14-4

cis-4-(tert-Butyl)cyclohexanamine hydrochloride

Cat. No. B1597360
CAS RN: 61886-14-4
M. Wt: 300.74 g/mol
InChI Key: UXXBQTLSULEFTB-UHFFFAOYSA-N
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Description

Cis-4-(tert-Butyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H22ClN . It has a molecular weight of 191.74 g/mol . The IUPAC name for this compound is 4-tert-butylcyclohexan-1-amine;hydrochloride .


Molecular Structure Analysis

The molecular structure of cis-4-(tert-Butyl)cyclohexanamine hydrochloride can be represented by the InChI code: 1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H . The canonical SMILES representation is: CC©©C1CCC(CC1)N.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.74 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass of the compound is 191.1440774 g/mol . The compound appears as a white to yellow solid .

Scientific Research Applications

Chemical Structure and Reactivity

  • Halogénation of tert-Butyl Cyclohexenes :
    • Study by Bouteiller-Prati, Bouteiller, & Aycard (1983) focused on the nuclear magnetic resonance (NMR) analysis of bromination and chlorination products of tert-butyl cyclohexenes. This research sheds light on the chemical behavior of such compounds under halogenation conditions.

Crystallography and Conformational Analysis

  • X-ray Diffraction Studies of tert-Butyl-Substituted Cyclohexanes :
    • Research by Gordillo et al. (1992) employed X-ray diffraction to understand the rotational conformation of tert-butyl-substituted cyclohexanes. Such studies are crucial for comprehending the structural aspects of similar compounds.

Biocatalysis and Perfumery

  • Continuous-Flow Biocatalytic Synthesis of Fragrances :
    • A study by Tentori et al. (2020) demonstrated the use of alcohol dehydrogenases for the stereoselective synthesis of cis-4-alkylcyclohexanols, including tert-butyl variants. This approach is significant for the environmentally friendly production of fragrances.

Platinum Complexes in Chemistry

  • Synthesis and Characterization of Platinum(II) Complexes :
    • Research conducted by Olsson, Arunachalampillai, & Wendt (2007) explored the preparation and reactivity of platinum complexes with tert-butylphosphino cyclohexane ligands. This research contributes to the development of novel catalysts and materials in organometallic chemistry.

Stereochemistry and Catalysis

  • Diastereoselective Electrocatalytic Hydrogenation :
    • The work of Shimizu, Fukazawa, Shida, & Atobe (2022) on the diastereoselective electrocatalytic hydrogenation of mono-substituted cyclohexanones highlights the development of sustainable chemistry processes. These methods are critical for the efficient synthesis of stereochemically complex molecules.

Conformational Studies in Solution

  • Conformational Analysis in Solvents :
    • Research by Abraham, Chambers, & Thomas (1993) focused on the conformational isomerism of tert-butylcyclohexanol in various solvents. Understanding solvent effects on conformation is vital for applications in solution chemistry and pharmaceutical formulation.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-tert-butylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZRLLGEYNJZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610870
Record name 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(tert-Butyl)cyclohexanamine hydrochloride

CAS RN

61886-14-4, 54572-02-0
Record name NSC106474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC93202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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